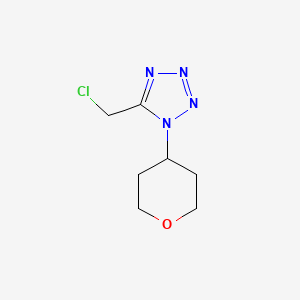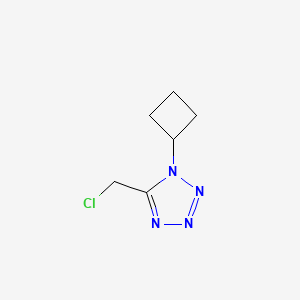
6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile
Übersicht
Beschreibung
“6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1339553-89-7. It has a molecular weight of 199.21 and its IUPAC name is 6-(3-amino-4-methyl-1H-pyrazol-1-yl)nicotinonitrile . It is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9N5/c1-7-6-15(14-10(7)12)9-3-2-8(4-11)5-13-9/h2-3,5-6H,1H3,(H2,12,14) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Wissenschaftliche Forschungsanwendungen
Anticancer Research
This compound has shown promise in the field of anticancer research. Its structural motif, which includes both pyridine and pyrazole rings, is often found in molecules with significant biological activity. The pyrazole ring, in particular, is a common feature in compounds with anticancer properties . Researchers are exploring derivatives of this compound for their potential to inhibit cancer cell growth and proliferation.
Antimicrobial Activity
The presence of the pyrazole ring in this compound suggests potential antimicrobial activity. Pyrazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects . This makes them valuable for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.
Anti-Inflammatory Applications
Compounds containing the pyrazole moiety have been associated with anti-inflammatory properties. They can serve as frameworks for developing new drugs targeting inflammatory pathways. This is particularly relevant in the design of selective inhibitors for enzymes or receptors involved in inflammation, such as COX enzymes and p38MAPK .
Enzyme Inhibition
The structural features of 6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile make it a candidate for enzyme inhibition studies. Aminopyrazoles, for instance, have been studied as ligands for various enzymes, which are crucial for bacterial and virus infections . This application is critical in the search for novel therapeutic agents.
Agricultural Chemistry
In the realm of agrochemistry, such compounds are explored for their potential use as pesticides or plant growth regulators. The pyrazole core is particularly interesting for the development of new agrochemicals due to its stability and bioactivity .
Material Science
The pyrazole and pyridine rings present in this compound can be utilized in material science, particularly in the synthesis of organic materials with specific electronic or photonic properties. These heterocyclic compounds can be used in the development of dyes, pigments, and other materials that require stable, organic molecules with specific electronic characteristics .
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing a broad range of biological activities .
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
The environment can play a significant role in the action of similar compounds .
Eigenschaften
IUPAC Name |
6-(3-amino-4-methylpyrazol-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-7-6-15(14-10(7)12)9-3-2-8(4-11)5-13-9/h2-3,5-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMSFDUVCGFXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene](/img/structure/B1528641.png)
![1-[4-(Propan-2-yl)cyclohexyl]piperazine](/img/structure/B1528643.png)



![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine](/img/structure/B1528650.png)

![(2-Methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1528653.png)
